Ethyl 2-(3-amino-2-methylphenyl)acetate
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Overview
Description
Ethyl 2-(3-amino-2-methylphenyl)acetate is an organic compound with the molecular formula C11H15NO2 It is an ester derivative of 3-amino-2-methylphenylacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-amino-2-methylphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-amino-2-methylbenzyl chloride with ethyl acetate in the presence of a base such as sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Amides, sulfonamides
Scientific Research Applications
Ethyl 2-(3-amino-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-(3-amino-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary depending on the structure of the compound and its derivatives.
Comparison with Similar Compounds
Ethyl 2-(3-amino-2-methylphenyl)acetate can be compared with other similar compounds such as:
- Ethyl 2-(3,5-dimethoxyphenyl)acetate
- Ethyl 2-(4-aminomethylphenyl)acetate hydrochloride
- Ethyl 2-(4-formylphenyl)acetate
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to the presence of the amino group, which imparts distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
ethyl 2-(3-amino-2-methylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOZUIWWSPZBMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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